![molecular formula C18H24N4O3 B2751535 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 1797222-00-4](/img/structure/B2751535.png)
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one
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Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on similar compounds emphasize the significance of crystal and molecular structure analysis in understanding the chemical and physical properties that can be applied in material science and drug design. For example, Karczmarzyk and Malinka (2004) analyzed the crystal and molecular structures of derivatives of dimethylisothiazolopyridine, focusing on their conformation and substituent effects, which are critical for designing molecules with desired properties (Karczmarzyk & Malinka, 2004).
Synthesis of Novel Compounds
The synthesis of new derivatives based on similar chemical structures is essential for discovering compounds with potential therapeutic or material applications. Research by Malinka et al. (2001) on isothiazolo[5,4-b]pyridine derivatives aimed at exploring their pharmacological profiles through structural modifications, demonstrating the approach to creating novel compounds with specific biological activities (Malinka et al., 2001).
Pharmacokinetic Properties
The investigation of substituted alcohols as replacements for parts of complex molecules, as studied by Lanman et al. (2014), provides insights into how structural changes can affect the pharmacokinetic properties of a compound. This research is crucial for the development of new drugs with improved efficacy and safety profiles (Lanman et al., 2014).
Anticonvulsant and Antinociceptive Activity
Research on hybrid molecules, such as those combining aspects of antiepileptic drugs, reveals the potential for developing treatments for neurological conditions. Kamiński et al. (2016) synthesized a library of new piperazinamides with observed broad spectra of anticonvulsant activity in preclinical models, showcasing the application of chemical synthesis in addressing unmet medical needs (Kamiński et al., 2016).
Polyamide Synthesis
The synthesis of polyamides containing various organic compounds, as researched by Hattori and Kinoshita (1979), illustrates the application of chemical compounds in creating new materials with potential industrial applications. This type of research is fundamental for advancing materials science and engineering (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-4-6-17(20-19-12)24-15-8-10-22(11-9-15)18(23)7-5-16-13(2)21-25-14(16)3/h4,6,15H,5,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRKVNQOGFCEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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